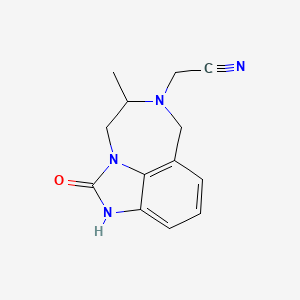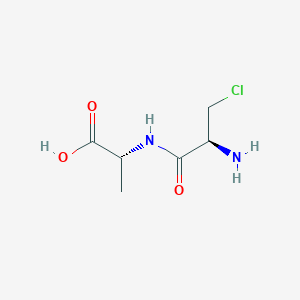
Alanyl-beta-chloroalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyl-beta-chloroalanine is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chlorine atom attached to the beta carbon of the alanine molecule, which significantly alters its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alanyl-beta-chloroalanine typically involves the chlorination of alanine. One common method is the reaction of alanine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the beta position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis. Enzymes like alanine racemase and beta-lactamase can be used to catalyze the formation of the compound from precursor molecules. These methods are advantageous due to their specificity and mild reaction conditions, which reduce the formation of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
Alanyl-beta-chloroalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of alanyl-beta-hydroxyalanine .
Applications De Recherche Scientifique
Chemistry
In chemistry, alanyl-beta-chloroalanine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition. It has been shown to inactivate enzymes like alanine racemase, which is crucial for bacterial cell wall synthesis .
Medicine
In medicine, this compound is explored for its potential as an antibacterial agent. Its ability to inhibit key bacterial enzymes makes it a candidate for developing new antibiotics .
Industry
Industrially, the compound is used in the production of various pharmaceuticals and agrochemicals. Its unique properties make it suitable for applications requiring specific reactivity and stability.
Mécanisme D'action
The mechanism of action of alanyl-beta-chloroalanine involves the inhibition of enzymes by covalently modifying their active sites. For example, it inactivates alanine racemase by forming a stable complex with the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts bacterial cell wall synthesis, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-chloro-D-alanine: Another chlorinated alanine derivative with similar enzyme inhibitory properties.
D-cycloserine: A peptidoglycan inhibitor used in the treatment of tuberculosis.
Uniqueness
Alanyl-beta-chloroalanine is unique due to its specific substitution pattern and reactivity. Unlike other similar compounds, it offers a distinct combination of chemical stability and biological activity, making it a versatile tool in various scientific applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and inhibit key enzymes makes it a valuable tool for scientific research and industrial applications.
Propriétés
Numéro CAS |
76572-09-3 |
|---|---|
Formule moléculaire |
C6H11ClN2O3 |
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-amino-3-chloropropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C6H11ClN2O3/c1-3(6(11)12)9-5(10)4(8)2-7/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
Clé InChI |
UNSCRPPDIORSTJ-QWWZWVQMSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)[C@@H](CCl)N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



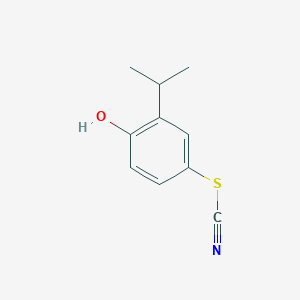
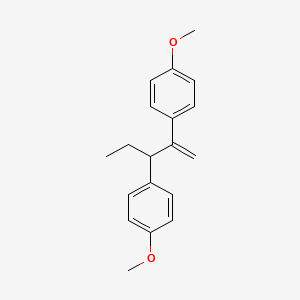

![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
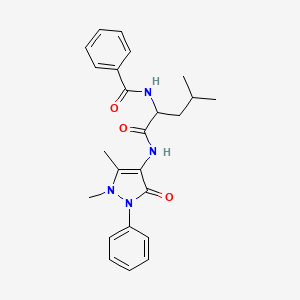
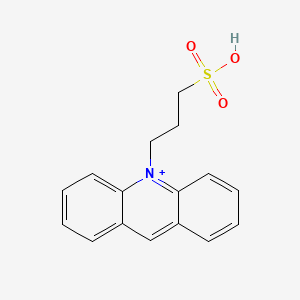

![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)
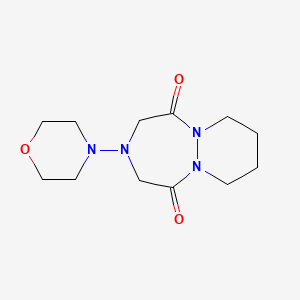
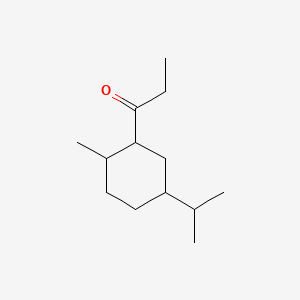
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)

